[4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methyl-2-propan-2-yl-1,3-oxazol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-5(2)8-10-6(3)7(4-9)11-8/h5H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIDHJZJOCYPLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C(C)C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the Isopropyl Group
The 2-isopropyl substituent is introduced via alkylation or Friedel-Crafts acylation . For example, the RSC protocol describes reacting aldehyde 10 (380 mg, 0.97 mmol) in THF with pyridine under reflux to form oxazole 13 . The isopropyl group is incorporated using diethyl cyanophosphonate and triethylamine at −15°C, followed by acid hydrolysis to yield the substituted oxazole.
Amination to Install the Methanamine Side Chain
The methanamine group is introduced through reductive amination or Gabriel synthesis . The patent WO2013105100A1 outlines a method where a substituted oxazolidinone intermediate undergoes amination with ammonium hydroxide in solvents like methanol or ethanol. The reaction proceeds at 30°C for 1–5 hours, yielding the amine product after antisolvent precipitation (e.g., n-hexane or toluene).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalysts and Bases
-
Triethylamine and pyridine are critical for deprotonation in cycloadditions.
-
Potassium tert-butoxide in tert-butanol facilitates stereoselective transformations, as shown in the CPB study.
Purification and Characterization
Purification typically involves column chromatography (e.g., 5–20% ethyl acetate/petroleum ether) or antisolvent crystallization using hydrocarbons like n-hexane. The final compound is characterized via:
-
1H NMR : Peaks at δ 1.00–1.07 (isopropyl methyl groups), δ 3.89 (methanamine CH2), and δ 7.13–7.90 (aromatic protons).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The amine group in the compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Hydrogenated products or ring-opened derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that [4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanamine exhibits several biological activities:
Antimicrobial Properties
Compounds with oxazole rings have shown efficacy against various bacterial and fungal strains. This compound's structural features may enhance its interaction with microbial targets, leading to potential therapeutic applications in treating infections.
Anticancer Activity
Studies have suggested that derivatives of oxazole compounds can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism of action often involves the modulation of signaling pathways related to cell proliferation and survival.
Neuroprotective Effects
Certain analogs of this compound may protect neuronal cells from oxidative stress and neurodegeneration. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthetic Routes
The synthesis of this compound typically involves several steps, which may vary based on desired purity and yield. Common synthetic methods include:
- Formation of the Oxazole Ring : The initial step usually involves the condensation of appropriate precursors to form the oxazole ring.
- Substitution Reactions : Further reactions can introduce functional groups such as methanamine, enhancing the compound's biological activity.
- Purification : Techniques like column chromatography are employed to isolate the final product with high purity.
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of oxazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Potential
In vitro assays demonstrated that this compound could effectively inhibit the growth of various cancer cell lines. Mechanistic studies revealed that it induces apoptosis through mitochondrial pathways, making it a candidate for further development in cancer therapy.
Mechanism of Action
The mechanism of action of [4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the substituents play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, or interaction with nucleic acids.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, highlighting variations in substituents, heteroatoms, and functional groups:
Key Comparative Insights
Electronic and Steric Effects
- Oxazole vs. Thiazole/Isoxazole : Replacing oxygen with sulfur (thiazole) increases polarizability and alters hydrogen-bonding capacity, as seen in the thiazole derivative (). The isoxazole isomer () shifts heteroatom positions, affecting dipole moments and reactivity .
- Substituent Influence : The isopropyl group in the target compound introduces steric bulk compared to ethyl () or phenyl () groups. This may impact binding affinity in biological systems or crystallinity in materials .
Physicochemical Properties
- Solubility : The hydrochloride salt in demonstrates how protonation enhances aqueous solubility, a strategy applicable to the target compound’s primary amine .
- Lipophilicity : Phenyl () and trifluoromethyl () substituents increase logP values, whereas the target’s isopropyl group balances moderate lipophilicity .
Biological Activity
[4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanamine, also known by its CAS number 94565-75-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
The molecular formula of this compound is with a molecular weight of approximately 155.194 g/mol. The compound features a 1,3-oxazole ring, which is significant for its biological activity.
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds related to oxazole derivatives. For instance, derivatives with methyl substitutions have demonstrated increased antiproliferative activity against various cancer cell lines. In particular, compounds with specific substitutions at the C–3 position of the benzofuran ring showed significant improvements in potency compared to their unsubstituted counterparts .
Table 1: Anticancer Activity of Oxazole Derivatives
| Compound | IC50 (μM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound 10h | 2.11 | MCF-7 | Inhibition of tubulin polymerization |
| Compound 10c | 4.73 | MCF-7 | Induction of apoptosis |
| [4-Methyl... ] | TBD | TBD | TBD |
The mechanism by which this compound exhibits its biological effects may involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For example, studies have shown that certain derivatives can significantly disrupt microtubule dynamics, which is crucial for cell division .
Case Studies
- Cytotoxicity Assays : Various derivatives were tested against the MCF-7 breast cancer cell line using the MTT assay. The results indicated that compounds with oxazole moieties exhibited moderate to potent anticancer activity, with IC50 values ranging from sub-micromolar to micromolar concentrations .
- Flow Cytometry Analysis : In studies assessing cell cycle distribution and apoptosis induction via flow cytometry, compounds demonstrated a marked increase in G2/M phase arrest and apoptosis markers compared to untreated controls. This suggests that these compounds may serve as effective agents in cancer therapy by inducing programmed cell death through specific pathways .
Q & A
Basic Synthesis
Q: What are the established synthetic routes for [4-Methyl-2-(propan-2-yl)-1,3-oxazol-5-yl]methanamine, and what reaction conditions are critical? A: The compound can be synthesized via condensation reactions using precursors like substituted hydrazides and amino acids. For example, polyphosphoric acid (PPA) is a common catalyst for cyclocondensation to form oxazole derivatives, as demonstrated in the synthesis of analogous oxadiazole compounds . Key conditions include:
- Temperature: 80–120°C for PPA-mediated reactions.
- Solvent: Polar aprotic solvents (e.g., DMF) for nucleophilic substitutions on heterocyclic cores .
- Purification: Recrystallization or column chromatography to isolate the methanamine derivative.
Reference Table:
| Method | Precursors | Catalyst/Solvent | Yield |
|---|---|---|---|
| PPA condensation | Hydrazide + glycine | PPA, 100°C | High (not quantified) |
| Nucleophilic substitution | Chloromethyl intermediate + amine | DMF/K₂CO₃ | Moderate (requires optimization) |
Characterization Techniques
Q: Which spectroscopic methods are most reliable for structural confirmation of this compound? A: Multi-modal characterization is essential:
- ¹H/¹³C-NMR: Identify methanamine protons (δ ~2.5–3.5 ppm) and oxazole ring carbons (δ ~150–160 ppm) .
- FT-IR: Confirm NH₂ stretching (~3300 cm⁻¹) and C=N/C-O bands (~1650 cm⁻¹) .
- Mass Spectrometry: Molecular ion peak ([M+H]⁺) to verify molecular weight (e.g., 168.23 g/mol for analogous structures) .
Reaction Optimization (Advanced)
Q: How can regioselectivity be controlled during oxazole ring formation? A: Regioselectivity depends on precursor substitution patterns and catalyst choice:
- Precursor Design: Use pre-functionalized starting materials (e.g., 4-methyl-isopropyl precursors) to direct cyclization .
- Catalyst Screening: Lewis acids (e.g., ZnCl₂) may enhance ring closure at specific positions .
- Kinetic Control: Lower temperatures favor slower, more selective reactions over side-product formation.
Biological Activity Profiling (Advanced)
Q: What methodologies are recommended to evaluate this compound’s biological potential? A: While direct studies on this compound are limited, analogous oxazole derivatives suggest:
- In vitro Assays: Test antimicrobial activity via broth microdilution (MIC values) or kinase inhibition assays .
- Ligand Design: Use the methanamine group for targeted modifications (e.g., Schiff base formation for metal chelation) .
Note: Prioritize computational docking (e.g., AutoDock) to predict binding affinity before wet-lab experiments.
Stability and Storage
Q: What storage conditions ensure long-term stability? A:
- Temperature: Store at –20°C in amber vials to prevent photodegradation.
- Atmosphere: Use inert gas (N₂/Ar) to avoid amine oxidation .
- Purity: Maintain >95% purity (HPLC-monitored) to reduce decomposition risks .
Derivatization Potential (Advanced)
Q: Which functional groups are reactive for chemical modifications? A:
- Methanamine (–CH₂NH₂): Susceptible to acylation (e.g., acetic anhydride) or alkylation (e.g., benzyl chloride) .
- Oxazole Ring: Electrophilic substitution at C4 (methyl group) or C2 (isopropyl) via halogenation .
Reference Reaction Pathways:
| Modification | Reagents | Application |
|---|---|---|
| Acylation | Acetic anhydride, DIPEA | Prodrug synthesis |
| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acids | Biaryl derivatives |
Analytical Method Development
Q: How to develop an HPLC protocol for purity analysis? A:
- Column: C18 reverse-phase (e.g., 250 mm × 4.6 mm, 5 µm).
- Mobile Phase: Gradient of acetonitrile/water (0.1% TFA) from 30% to 70% over 20 min .
- Detection: UV at 254 nm (aromatic/heterocyclic absorption).
Validation: Use spike-recovery experiments to confirm accuracy (>98%) .
Data Contradiction Analysis (Advanced)
Q: How to resolve discrepancies in reported synthetic yields? A:
- Source Comparison: Verify catalyst purity (e.g., PPA vs. commercial grades) and solvent dryness .
- Reproducibility: Replicate under controlled conditions (e.g., moisture-free glovebox) and characterize intermediates via LC-MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
